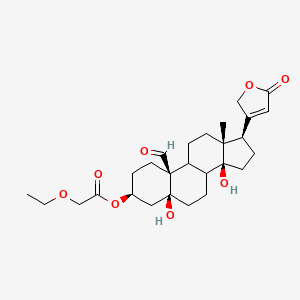
Ethoxyacetyl-k-strophanthidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxyacetyl-k-strophanthidine is a derivative of k-strophanthidin, a cardiac glycoside found in species of the genus Strophanthus. This compound is known for its potent biological activities, particularly its ability to inhibit the Na+/K+ ATPase enzyme, which plays a crucial role in cardiac muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethoxyacetyl-k-strophanthidine typically involves the modification of k-strophanthidin. One common method is the esterification of k-strophanthidin with ethoxyacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethoxyacetyl-k-strophanthidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups in the molecule to carbonyl groups.
Reduction: The compound can be reduced to form various derivatives with different biological activities.
Substitution: The ethoxyacetyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Ethoxyacetyl-k-strophanthidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of cardiac glycosides.
Biology: The compound is used to investigate the role of Na+/K+ ATPase in cellular processes.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Ethoxyacetyl-k-strophanthidine exerts its effects by inhibiting the Na+/K+ ATPase enzyme in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac muscle contraction, making the compound a potent inotropic agent .
Comparison with Similar Compounds
Ethoxyacetyl-k-strophanthidine is similar to other cardiac glycosides such as digitalis, ouabain, and digitoxin. it has unique structural features that confer distinct biological activities. For example, the ethoxyacetyl group enhances its lipophilicity, which can affect its absorption and distribution in the body.
List of Similar Compounds
- Digitalis
- Ouabain
- Digitoxin
- Cymarin
- Strophanthidin-D-cymarosid
This compound stands out due to its unique combination of structural features and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
63979-69-1 |
|---|---|
Molecular Formula |
C27H38O8 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-ethoxyacetate |
InChI |
InChI=1S/C27H38O8/c1-3-33-15-23(30)35-18-4-9-25(16-28)20-5-8-24(2)19(17-12-22(29)34-14-17)7-11-27(24,32)21(20)6-10-26(25,31)13-18/h12,16,18-21,31-32H,3-11,13-15H2,1-2H3/t18-,19+,20?,21?,24+,25-,26-,27-/m0/s1 |
InChI Key |
DSPOGXDJTMFPCP-RHEGXVRHSA-N |
Isomeric SMILES |
CCOCC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Canonical SMILES |
CCOCC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)

silane](/img/structure/B14503227.png)
mercury](/img/structure/B14503232.png)
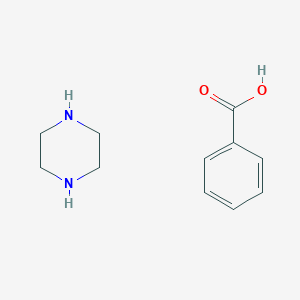
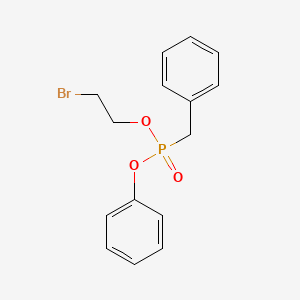
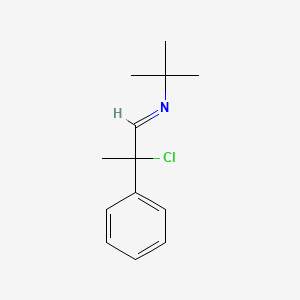
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
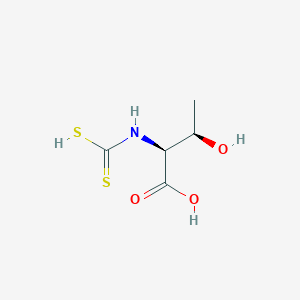
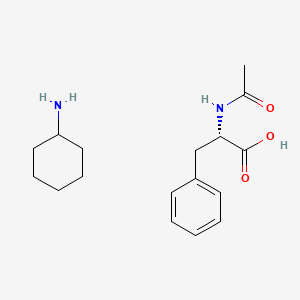
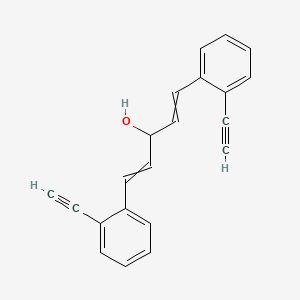
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)
